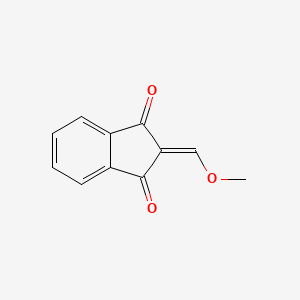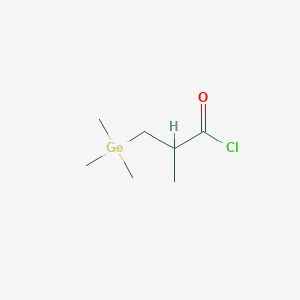
2-Methyl-3-(trimethylgermyl)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(trimethylgermyl)propanoyl chloride is an organogermanium compound with the molecular formula C7H15ClGeO This compound is characterized by the presence of a trimethylgermyl group attached to a propanoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trimethylgermyl)propanoyl chloride typically involves the reaction of 2-methyl-3-(trimethylgermyl)propanoic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
C7H16GeO2+SOCl2→C7H15ClGeO+SO2+HCl
This reaction is usually carried out under reflux conditions, with the thionyl chloride acting as both the chlorinating agent and the solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(trimethylgermyl)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form acylated aromatic products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Methyl-3-(trimethylgermyl)propanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in an inert solvent, such as dichloromethane, at room temperature.
Friedel-Crafts Acylation: The reaction requires a Lewis acid catalyst, such as aluminum chloride, and is usually conducted at low temperatures to prevent side reactions.
Hydrolysis: The reaction with water can be carried out at room temperature or under reflux conditions, depending on the desired rate of reaction.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Friedel-Crafts Acylation: Acylated aromatic compounds.
Hydrolysis: 2-Methyl-3-(trimethylgermyl)propanoic acid and hydrochloric acid.
Aplicaciones Científicas De Investigación
2-Methyl-3-(trimethylgermyl)propanoyl chloride has several scientific research applications, including:
Materials Science: The compound is used as a precursor for the synthesis of organogermanium polymers and materials with unique electronic and optical properties.
Medicinal Chemistry: Organogermanium compounds, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antiviral activities.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used as a catalyst or catalyst precursor in various organic transformations, including polymerization and cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(trimethylgermyl)propanoyl chloride in chemical reactions involves the electrophilic nature of the acyl chloride group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the chlorine atom and the carbonyl oxygen. This makes the compound susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile used.
In biological systems, the mechanism of action of organogermanium compounds is not fully understood but is believed to involve interactions with cellular proteins and enzymes. These interactions may lead to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanoyl Chloride: Similar in structure but lacks the trimethylgermyl group.
Trimethylgermyl Chloride: Contains the trimethylgermyl group but lacks the acyl chloride moiety.
Propionyl Chloride: An acyl chloride with a similar structure but without the methyl and trimethylgermyl substitutions.
Uniqueness
2-Methyl-3-(trimethylgermyl)propanoyl chloride is unique due to the presence of both the trimethylgermyl group and the acyl chloride moiety. This combination imparts distinct chemical reactivity and potential applications that are not observed in simpler acyl chlorides or organogermanium compounds. The trimethylgermyl group can influence the electronic properties of the molecule, making it a valuable intermediate in the synthesis of specialized materials and pharmaceuticals.
Propiedades
Número CAS |
112951-46-9 |
|---|---|
Fórmula molecular |
C7H15ClGeO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-methyl-3-trimethylgermylpropanoyl chloride |
InChI |
InChI=1S/C7H15ClGeO/c1-6(7(8)10)5-9(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
IPXUNDWIZQDHII-UHFFFAOYSA-N |
SMILES canónico |
CC(C[Ge](C)(C)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


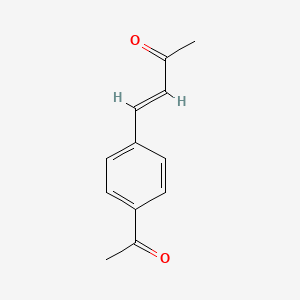
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
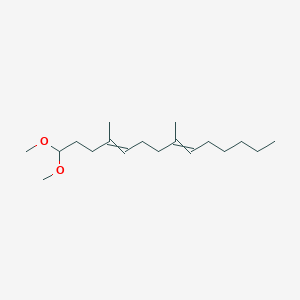
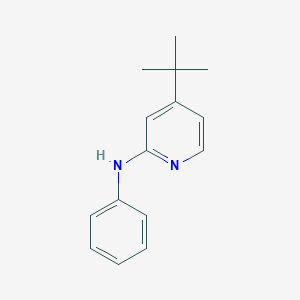
![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)

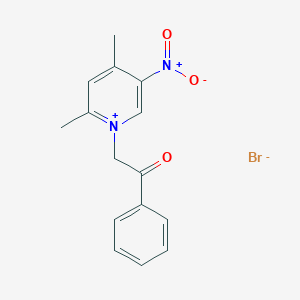
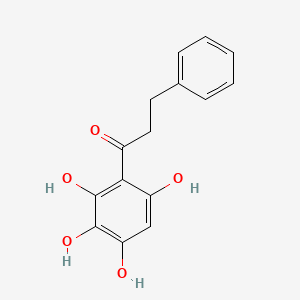
![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)

